molecular formula C9H12FNO2S B13296184 N-Ethyl-2-fluoro-5-methylbenzene-1-sulfonamide

N-Ethyl-2-fluoro-5-methylbenzene-1-sulfonamide

Cat. No.: B13296184
M. Wt: 217.26 g/mol
InChI Key: HLMIMXCLHMSCDY-UHFFFAOYSA-N
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Description

N-Ethyl-2-fluoro-5-methylbenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-fluoro-5-methylbenzene-1-sulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of the ethyl and fluoro substituents. One common method involves the reaction of 2-fluoro-5-methylbenzenesulfonyl chloride with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to meet industrial standards. Techniques such as recrystallization and chromatography are often employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2-fluoro-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Ammonia (NH₃), primary and secondary amines

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-Ethyl-2-fluoro-5-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its antibacterial properties, similar to other sulfonamide compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-2-fluoro-5-methylbenzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication .

Comparison with Similar Compounds

  • 2-amino-N-ethyl-5-fluoro-N-methylbenzene-1-sulfonamide
  • N-ethyl-2-methylbenzenesulfonamide
  • N-ethyl-5-fluoro-2-methylbenzene-1-sulfonamide

Comparison: N-Ethyl-2-fluoro-5-methylbenzene-1-sulfonamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and enzyme inhibition profiles, making it a valuable molecule for targeted research and development .

Properties

Molecular Formula

C9H12FNO2S

Molecular Weight

217.26 g/mol

IUPAC Name

N-ethyl-2-fluoro-5-methylbenzenesulfonamide

InChI

InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)9-6-7(2)4-5-8(9)10/h4-6,11H,3H2,1-2H3

InChI Key

HLMIMXCLHMSCDY-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C)F

Origin of Product

United States

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